4-Iodo-2-methylpyrimidine
Overview
Description
4-Iodo-2-methylpyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by the presence of a methyl group at the 2-position and an iodine atom at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a structure similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the iodine substituent makes 4-iodo-2-methylpyrimidine a versatile intermediate in organic synthesis, particularly in the formation of various substituted pyrimidine derivatives through cross-coupling reactions .
Synthesis Analysis
The synthesis of 4-iodo-2-methylpyrimidine derivatives can be achieved through various methods. One approach involves the Ullmann coupling of 2-iodopyrimidine to produce bipyrimidine compounds . Another method includes the synthesis of 5-bromo-2-iodopyrimidine, which serves as an intermediate in palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of many substituted pyrimidine compounds . Additionally, 4,6-dichloro-2-methylpyrimidine, a related compound, can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a related compound, was determined using X-ray crystallography, revealing a planar molecule with a 2,5-diene structure . Similarly, the synthesis of novel 4-thiopyrimidine derivatives and their structural characterization through NMR, IR, mass spectroscopy, and single-crystal X-ray diffraction has been reported .
Chemical Reactions Analysis
4-Iodo-2-methylpyrimidine can undergo various chemical reactions due to the presence of reactive sites on the molecule. The iodine atom at the 4-position makes it a suitable candidate for nucleophilic substitution reactions, such as the palladium-catalyzed cross-coupling reactions mentioned earlier . Additionally, the reactivity of the pyrimidine ring allows for its involvement in the Dimroth rearrangement, where 2-amino-4-methylpyrimidine reacts with methyl iodide to form different methylated pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodo-2-methylpyrimidine and its derivatives are influenced by the substituents on the pyrimidine ring. These properties can be studied through various analytical techniques, including spectroscopy and elemental analysis, to ensure the quality of the synthesized compounds . The presence of iodine and methyl groups on the pyrimidine ring can also affect the compound's boiling point, melting point, solubility, and stability, which are important parameters in the development of pharmaceuticals and other applications.
Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
4-Iodo-2-methylpyrimidine plays a critical role in the synthesis of various medicinal and pharmaceutical compounds, particularly pyranopyrimidine scaffolds. These scaffolds are key precursors with a wide range of synthetic applications due to their bioavailability. Recent research highlights the importance of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, in the development of 5H-pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions. Such developments are pivotal for creating lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Vibrational Spectroscopy for Chemical Analysis
In the domain of analytical chemistry, 4-Iodo-2-methylpyrimidine has been examined through vibrational spectroscopy to understand its structural properties better. Research involving FT-Raman and IR spectral measurements, alongside various computational methods, has provided insights into its equilibrium geometries and vibrational frequencies. This study underscores the significance of using advanced analytical techniques, such as vibrational spectroscopy, for the detailed chemical analysis of compounds like 4-Iodo-2-methylpyrimidine, enhancing our understanding of its potential applications in scientific research (Sortur, Yenagi, & Tonannavar, 2008).
Biomedical Applications and Toxicity Studies
Although not directly related to 4-Iodo-2-methylpyrimidine, studies on related pyrimidine derivatives shed light on the broader context of scientific applications and considerations regarding toxicity and metabolism. For instance, dihydropyrimidine dehydrogenase (DPD) polymorphism studies in the context of fluoropyrimidine treatment in cancer patients have highlighted the importance of genetic testing to avoid severe toxicities. Such research indirectly supports the need for careful consideration of biochemical pathways and genetic factors when utilizing pyrimidine derivatives in medical treatments (Cortejoso et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-iodo-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSMVADXHUTRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626088 | |
Record name | 4-Iodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methylpyrimidine | |
CAS RN |
84586-49-2 | |
Record name | 4-Iodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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